1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride
Overview
Description
“1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride” is a chemical compound with the molecular formula C11H12N2OS2. It has a molecular weight of 288.82 . The IUPAC name for this compound is 1-(thieno[3,2-b]thien-2-ylcarbonyl)piperazine hydrochloride .
Molecular Structure Analysis
The InChI code for “1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride” is 1S/C11H12N2OS2.ClH/c14-11(13-4-2-12-3-5-13)10-7-9-8(16-10)1-6-15-9;/h1,6-7,12H,2-5H2;1H .Scientific Research Applications
Piperazine Derivatives in Therapeutics
Piperazine derivatives have a prominent place in drug design, displaying a wide array of therapeutic uses. The modification of the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. These modifications can lead to the development of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory properties, and imaging agent capabilities. The flexibility of the piperazine scaffold allows for the discovery of drug-like elements with varied pharmacokinetic and pharmacodynamic factors, indicating its broad potential in drug discovery (Rathi et al., 2016).
Antimycobacterial Activity
Recent research highlights the role of piperazine and its analogues in combating Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the critical role of piperazine-based compounds in developing new anti-mycobacterial agents, showcasing their importance in addressing global health challenges posed by tuberculosis (Girase et al., 2020).
Broad Spectrum Pharmaceutical Applications
Piperazine and morpholine analogues exhibit a broad spectrum of pharmaceutical applications. Their inclusion in molecular structures has led to the synthesis of derivatives with potent pharmacophoric activities. This versatility in action reflects the significance of these scaffolds in medicinal chemistry, highlighting their contribution to the development of new therapeutic agents (Mohammed et al., 2015).
Thiophene Derivatives of Biological Interest
The incorporation of thiophene, a core component of "1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride," into drug molecules has been investigated for its therapeutic properties. Thiophene derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive actions. This highlights the potential of thiophene as a valuable component in drug design, contributing to the development of new drugs with diverse therapeutic applications (Ostrowski, 2022).
Mechanism of Action
properties
IUPAC Name |
piperazin-1-yl(thieno[3,2-b]thiophen-5-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2.ClH/c14-11(13-4-2-12-3-5-13)10-7-9-8(16-10)1-6-15-9;/h1,6-7,12H,2-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKJHXHFZCTSRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(S2)C=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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